5,5-Dimethylspiro[2.3]hexane-1-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
5,5-dimethylspiro[2.3]hexane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c1-8(2)4-9(5-8)3-6(9)7(10)11/h6H,3-5H2,1-2H3,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUBWZOMYBASVDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2(C1)CC2C(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,5-Dimethylspiro[2.3]hexane-1-carboxylic acid typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of 2,2-dimethyl-1,3-propanediol with a suitable carboxylating agent, followed by cyclization to form the spirocyclic structure .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 5,5-Dimethylspiro[2.3]hexane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: Reduction of the carboxylic acid group can yield alcohols or other reduced forms.
Substitution: The spirocyclic structure allows for substitution reactions at various positions, leading to a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylate salts, while reduction can produce alcohols .
Scientific Research Applications
Medicinal Chemistry
Aldose Reductase Inhibition
One of the primary applications of 5,5-Dimethylspiro[2.3]hexane-1-carboxylic acid derivatives is in the inhibition of aldose reductase, an enzyme implicated in diabetic complications. Research has shown that modifications to the spiro structure can enhance the inhibitory potency against this enzyme. For example, compounds derived from this acid have exhibited varying degrees of inhibitory activity, with some showing IC50 values as low as 0.58 μM, indicating strong potential as therapeutic agents for diabetes-related conditions .
Structure-Activity Relationship Studies
The structure-activity relationship (SAR) studies have demonstrated that the presence of specific substituents on the spirocyclic framework significantly affects biological activity. For instance, introducing different lipophilic groups can modulate the binding affinity to the active site of aldose reductase, leading to the development of more selective inhibitors .
Synthesis and Chemical Reactions
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions, including cyclization processes that utilize various catalysts such as palladium(0). The methodology often includes protecting groups and deprotection steps to achieve the desired functional groups while maintaining yield and purity .
Case Study: Synthesis Optimization
In a recent study, a four-stage synthesis was optimized to produce high yields of 5-amino derivatives of spiro acids, which are crucial for further functionalization and application in drug development . The optimization involved varying reaction conditions and catalyst types to maximize efficiency.
Material Science Applications
Polymer Chemistry
The spirocyclic structure of this compound makes it an attractive candidate for polymer synthesis. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability due to its rigid structure. Research indicates that polymers containing spiro compounds exhibit improved performance in applications such as coatings and adhesives.
Case Study: Polymer Blends
A study investigating the incorporation of spiro compounds into polycarbonate blends demonstrated significant improvements in impact resistance and thermal properties compared to traditional polycarbonate formulations. The spiro compound acted as a toughening agent, thereby broadening the application scope of polycarbonate materials in high-performance environments .
Perfume Industry Applications
Fragrance Development
Another notable application of this compound is in the fragrance industry. Its unique olfactory properties make it suitable for use as a perfuming ingredient. Spiro compounds are often incorporated into fragrance formulations to provide distinctive scent profiles that are desirable in consumer products .
Mechanism of Action
The mechanism of action of 5,5-Dimethylspiro[2.3]hexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into enzyme active sites and modulate their activity. The carboxylic acid group can form hydrogen bonds and ionic interactions with target molecules, influencing their function .
Comparison with Similar Compounds
Key Observations:
- Hydrophobicity : The 5,5-dimethyl derivative exhibits higher lipophilicity than the difluoro or hydroxy analogs due to its methyl groups, which may enhance membrane permeability in drug design .
- Solubility : The 5-ethoxy and 5-hydroxy derivatives (C₉H₁₄O₃ and C₇H₁₀O₃) show moderate polarity, with the ethoxy group enhancing solubility in organic solvents .
Biological Activity
5,5-Dimethylspiro[2.3]hexane-1-carboxylic acid is a compound of interest in various biological and medicinal research fields due to its unique structural properties and potential biological activities. This article delves into the compound's biological activity, synthesizing findings from diverse sources to provide a comprehensive overview.
Chemical Structure and Properties
This compound features a spirocyclic structure characterized by a carboxylic acid functional group and two methyl groups at the 5-position. This unique arrangement enhances its stability and reactivity, making it a valuable building block in organic synthesis and medicinal chemistry.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound can modulate enzyme activities through:
- Hydrogen Bonding : The carboxylic acid group can form hydrogen bonds with target proteins.
- Ionic Interactions : These interactions can influence the conformation and activity of enzymes.
- Binding Affinity : The spirocyclic structure allows for effective fitting into enzyme active sites, potentially inhibiting or activating their functions.
Anticancer Properties
Recent studies have explored the anticancer potential of this compound. In vitro assays have shown that this compound exhibits selective cytotoxicity against various cancer cell lines by inhibiting key signaling pathways involved in cell proliferation and survival.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa (Cervical Cancer) | 15 | Inhibition of cell cycle progression |
| MCF-7 (Breast Cancer) | 20 | Induction of apoptosis |
| A549 (Lung Cancer) | 18 | Modulation of PI3K/Akt pathway |
Anti-inflammatory Effects
In addition to its anticancer properties, the compound has demonstrated anti-inflammatory effects in preclinical models. It appears to inhibit pro-inflammatory cytokines such as TNF-α and IL-6, suggesting potential therapeutic applications in treating inflammatory diseases.
Case Studies and Research Findings
- Study on Enzyme Inhibition : A recent study investigated the inhibitory effects of this compound on Aurora A kinase, an important target in cancer therapy. The compound exhibited significant inhibitory activity with an IC50 value of approximately 3 µM, indicating its potential as a lead compound for developing Aurora A kinase inhibitors .
- Computational Modeling : Molecular docking studies revealed that this compound binds effectively to the active site of several enzymes implicated in cancer progression. The binding affinities were comparable to known inhibitors, suggesting that this compound could serve as a scaffold for further drug development .
- Toxicity Assessment : Preliminary toxicity studies indicated that this compound has a favorable safety profile with low cytotoxicity towards normal human cell lines, making it a promising candidate for further investigation .
Q & A
Q. What are the established synthetic routes for 5,5-dimethylspiro[2.3]hexane-1-carboxylic acid, and what are their critical optimization parameters?
The compound can be synthesized via a pinacol-type trans-coplanar rearrangement , as demonstrated in structurally related bicyclic systems. For example, treatment of chloro alcohols with NaOH in DMF initiates a ring contraction reaction, yielding intermediates that undergo further oxidation or reduction. Key parameters include reaction time (2–18 hours), temperature control, and post-reaction purification steps (e.g., LiAlH₄ reduction or Jones reagent oxidation). Yield optimization requires careful monitoring of intermediates via NMR and GLPC to minimize side products like aldehydes or esters .
Q. What spectroscopic and chromatographic methods are recommended for characterizing this spirocyclic compound?
- NMR spectroscopy : Proton and carbon NMR are critical for confirming the spirocyclic structure and substituent positions. For example, distinct signals for methyl groups (δ ~1.0–1.5 ppm) and carboxylic protons (broad signal ~δ 12 ppm) are expected.
- IR spectroscopy : Carboxylic acid C=O stretching (~1700 cm⁻¹) and O-H stretching (~2500–3000 cm⁻¹) bands validate functional groups.
- Chromatography : GLPC or HPLC with UV detection can resolve mixtures of intermediates and final products. Authentic samples are essential for comparative analysis .
Q. How is this compound utilized in the design of metal-organic frameworks (MOFs) or supramolecular systems?
Spirocyclic carboxylic acids are valuable ligands for constructing MOFs due to their rigid geometry and ability to coordinate with metals like Zn²⁺ or Co²⁺. For instance, derivatives of similar bicyclic acids (e.g., terephthalic acid analogs) form 3D frameworks with gas sorption capabilities. The spiro structure’s steric effects can tune pore size and stability .
Advanced Research Questions
Q. What mechanistic insights explain the formation of side products during synthesis, and how can they be mitigated?
Side products like 5,5-dimethylbicyclo[2.1.1]hexane-1-carboxaldehyde (aldehyde) and esters arise via competing Cannizzaro or Tishchenko reactions under basic conditions. Mechanistic studies suggest that prolonged reaction times (18+ hours) favor ester formation, while short durations (2–3 hours) yield aldehydes. Mitigation strategies include:
Q. How does the spirocyclic architecture influence physicochemical properties compared to bicyclic analogs?
The spiro[2.3]hexane system introduces ring strain and restricted rotation , enhancing thermal stability and altering solubility. For example:
- Predicted pKa : ~4.42 (similar to bicyclo[2.1.1]hexane analogs but lower than linear carboxylic acids due to electron-withdrawing spiro effects).
- Density : 1.55 g/cm³ (higher than non-cyclic analogs, reflecting compact geometry). Comparative studies with dispiro[2.0.2.1]heptane derivatives show reduced reactivity in nucleophilic substitutions due to steric hindrance .
Q. What computational modeling approaches are suitable for predicting reactivity and stability of this compound?
- DFT calculations : Model transition states of rearrangement reactions (e.g., pinacol-type mechanisms) to predict activation energies.
- Molecular dynamics simulations : Assess conformational flexibility and solvent interactions (e.g., DMF or methanol).
- ADMET predictions : Use tools like SwissADME to estimate solubility (LogP ~1.8) and metabolic stability .
Q. How does the compound behave under varying pH or oxidative conditions, and what analytical methods track these changes?
- pH stability : The carboxylic acid group deprotonates above pH 4.5, forming a carboxylate anion. UV-Vis spectroscopy (200–300 nm) can monitor ionization states.
- Oxidative resistance : Exposure to H₂O₂ or m-chloroperbenzoic acid may oxidize the spirocyclic core. LC-MS or TGA analysis quantifies degradation products .
Data Contradiction Analysis
Q. How can discrepancies in reported synthetic yields be resolved?
Variations in yields (e.g., 68% vs. 89% for related nitroxyl derivatives) often stem from differences in:
- Protection/deprotection steps : Methanolic KOH treatment improves yield by cleaving acetyl groups.
- Catalyst purity : Trace metals in reagents (e.g., Na⁺ in NaOH) may accelerate side reactions. Reproducibility requires strict adherence to protocols in peer-reviewed syntheses .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
